rel-(2S,4S)-Terconazole
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Overview
Description
rel-(2S,4S)-Terconazole: is a chiral triazole antifungal agent used primarily in the treatment of fungal infections. It is known for its efficacy against a broad spectrum of fungi, including Candida species. The compound is characterized by its stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,4S)-Terconazole involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the introduction of the chiral centers. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide or dichloromethane. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the desired enantiomer is obtained. Advanced techniques like high-performance liquid chromatography may be used for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions: rel-(2S,4S)-Terconazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
rel-(2S,4S)-Terconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Studied for its antifungal properties and mechanisms of resistance in fungi.
Medicine: Investigated for its efficacy in treating fungal infections and potential side effects.
Industry: Used in the development of antifungal formulations and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of rel-(2S,4S)-Terconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.
Comparison with Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Known for its broader spectrum of activity and different side effect profile.
Ketoconazole: An older triazole antifungal with more significant side effects and drug interactions.
Uniqueness: rel-(2S,4S)-Terconazole is unique in its specific stereochemistry, which contributes to its efficacy and safety profile. Its chiral centers play a crucial role in its interaction with the target enzyme, making it more effective against certain fungal species compared to its racemic or other enantiomeric counterparts.
Properties
IUPAC Name |
1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-JYFHCDHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486497-66-8 |
Source
|
Record name | 1-(4-(((2RS,4RS)-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486497668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(((2RS,4RS)-2-(2,4-DICHLOROPHENYL)-2-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-4-(1-METHYLETHYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMO7LX388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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